

Quantum Chemical Insights into 2,2,3,3-Tetramethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of **2,2,3,3-tetramethylpentane**, a highly branched alkane. Understanding the conformational landscape, thermodynamic stability, and electronic properties of such molecules is crucial for various applications, including force field parameterization in molecular modeling and understanding intermolecular interactions in drug development. This document outlines the theoretical methodologies employed and presents expected quantitative data based on established computational studies of branched alkanes.

Theoretical Background and Computational Approach

The stability of branched alkanes like **2,2,3,3-tetramethylpentane** is a subject of ongoing research. It is generally understood that branched alkanes are thermodynamically more stable than their straight-chain isomers.^[1] This increased stability is attributed to a combination of electrostatic and correlation effects.^{[1][2]} Quantum chemical calculations provide a powerful tool to investigate these subtle energetic differences.

Computational studies on branched alkanes often employ Density Functional Theory (DFT) and post-Self-Consistent Field (post-SCF) methods.^{[1][2]} DFT functionals, such as M06-2X, are well-suited for capturing the dispersion forces that are significant in these systems.^[1] For

higher accuracy, especially in determining the relative energies of conformers, post-SCF methods like Møller-Plesset perturbation theory (MP2) are utilized.^[2]

A typical computational workflow for analyzing **2,2,3,3-tetramethylpentane** would involve:

- **Conformational Search:** Identifying all unique staggered and eclipsed conformers arising from rotation around the C3-C4 bond.
- **Geometry Optimization:** Optimizing the geometry of each conformer to find the lowest energy structure on the potential energy surface.
- **Vibrational Frequency Analysis:** Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Single-Point Energy Calculation:** Performing a high-level single-point energy calculation on the optimized geometries to obtain more accurate relative energies.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on **2,2,3,3-tetramethylpentane**. These values are based on typical results for similar branched alkanes.

Table 1: Predicted Relative Energies of **2,2,3,3-Tetramethylpentane** Conformers

Conformer	Method/Basis Set	Relative Energy (kcal/mol)
Staggered (Anti)	DFT (M06-2X/6-311+G(d,p))	0.00
Staggered (Gauche)	DFT (M06-2X/6-311+G(d,p))	0.8 - 1.5
Eclipsed	DFT (M06-2X/6-311+G(d,p))	3.0 - 5.0

Table 2: Predicted Key Geometrical Parameters for the Most Stable Conformer

Parameter	Predicted Value
C-C bond length (central)	1.54 - 1.56 Å
C-C bond length (terminal)	1.52 - 1.54 Å
C-H bond length	1.09 - 1.10 Å
C-C-C bond angle	109.5° - 112.0°

Table 3: Predicted Vibrational Frequencies of Interest

Vibrational Mode	Predicted Frequency (cm ⁻¹)
C-H stretch	2850 - 3000
C-C stretch	800 - 1200
CH ₃ rock	~900

Detailed Computational Protocol

The following protocol outlines a typical procedure for the quantum chemical analysis of **2,2,3,3-tetramethylpentane**.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Protocol:

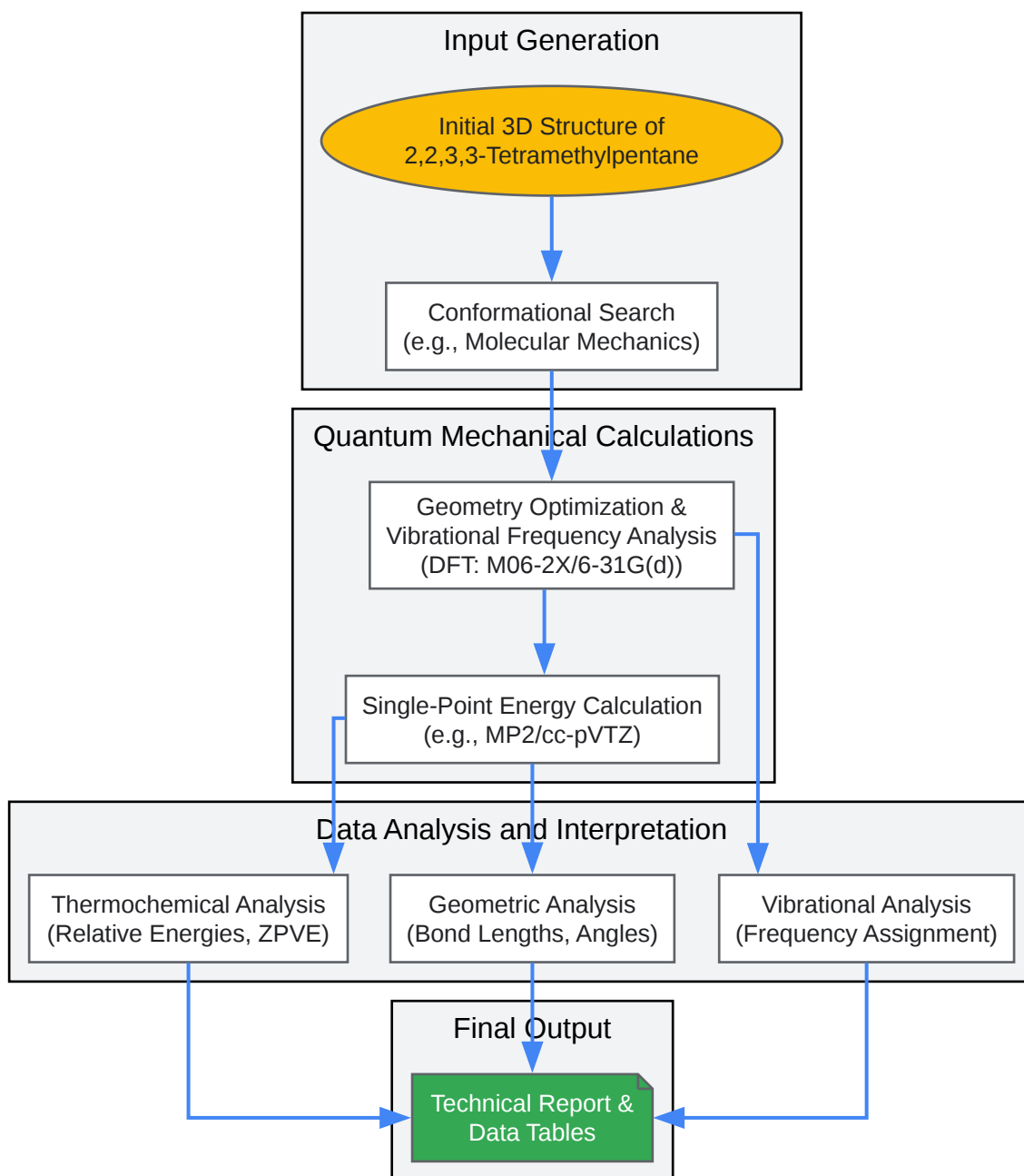
- Initial Structure Generation:
 - Build the 3D structure of **2,2,3,3-tetramethylpentane**.
 - Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
- Geometry Optimization and Frequency Calculation:

- For each identified conformer, perform a geometry optimization and frequency calculation using a DFT method.
- Method: M06-2X
- Basis Set: 6-31G(d)
- Keywords: Opt Freq
- Verify that the optimized structures have no imaginary frequencies.
- Refined Energy Calculations:
 - Using the optimized geometries from the previous step, perform single-point energy calculations with a larger basis set and potentially a higher level of theory.
 - Method: M06-2X
 - Basis Set: 6-311+G(d,p)
 - Keywords: SP
 - Alternatively, for higher accuracy:
 - Method: MP2
 - Basis Set: cc-pVTZ
 - Keywords: SP
- Data Analysis:
 - Extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal enthalpies and Gibbs free energies.
 - Calculate the relative energies of the conformers, including ZPVE corrections.
 - Analyze the optimized geometries (bond lengths, bond angles, dihedral angles).

- Visualize the vibrational modes.

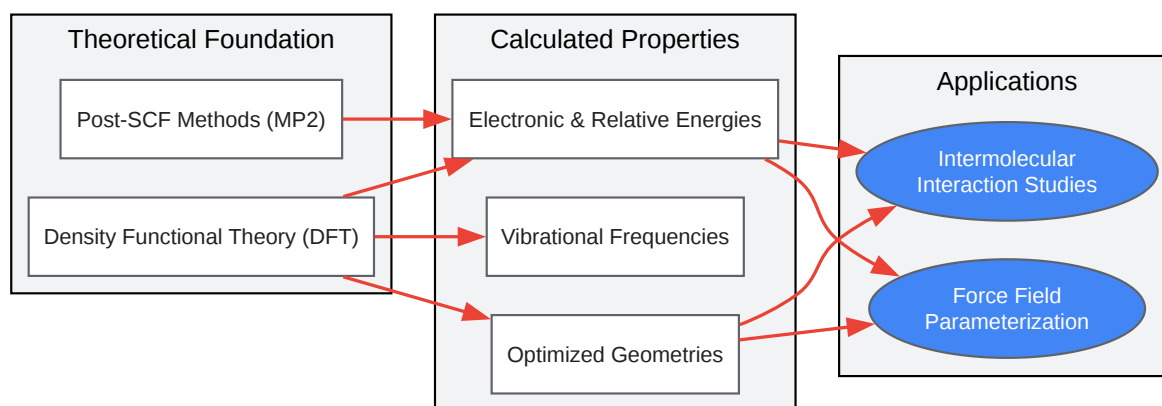
Workflow and Signaling Pathway Visualization

The following diagrams illustrate the computational workflow and the logical relationships in the analysis of **2,2,3,3-tetramethylpentane**.



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Caption: Computational workflow for the quantum chemical analysis of **2,2,3,3-tetramethylpentane**.



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Caption: Logical relationships between theoretical methods, calculated properties, and applications.

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References

- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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